

Molecular Structure and Spectroscopic Correlation

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Compound of Interest

Compound Name: *Propyl propionate*

Cat. No.: B091320

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Propyl propionate is an ester with distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. Its functional groups and fragmentation patterns are identifiable through IR spectroscopy and Mass Spectrometry, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^[1] For a liquid sample like **propyl propionate**, analysis is typically conducted by dissolving the compound in a deuterated solvent, such as chloroform-d (CDCl_3), which is NMR-inactive in ^1H NMR, and contains a reference standard like tetramethylsilane (TMS).^[2]

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.

Chemical Shift (δ) ppm	Integration	Multiplicity	Assignment
~4.00	2H	Triplet (t)	-O-CH ₂ -CH ₂ -CH ₃
~2.28	2H	Quartet (q)	-CO-CH ₂ -CH ₃
~1.65	2H	Sextet	-O-CH ₂ -CH ₂ -CH ₃
~1.14	3H	Triplet (t)	-CO-CH ₂ -CH ₃
~0.92	3H	Triplet (t)	-O-CH ₂ -CH ₂ -CH ₃

Note: Data sourced from SpectraBase and ChemicalBook.[\[3\]](#)[\[4\]](#)[\[5\]](#) Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments in the molecule.[\[6\]](#)[\[7\]](#)

Chemical Shift (δ) ppm	Assignment
~174.6	C=O
~66.2	-O-CH ₂ -CH ₂ -CH ₃
~27.6	-CO-CH ₂ -CH ₃
~22.0	-O-CH ₂ -CH ₂ -CH ₃
~10.4	-O-CH ₂ -CH ₂ -CH ₃
~9.1	-CO-CH ₂ -CH ₃

Note: Data sourced from SpectraBase and ChemicalBook.[\[8\]](#)[\[9\]](#)

NMR Experimental Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of the **propyl propionate** sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for reference.[\[2\]](#)
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is run. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- The Free Induction Decay (FID) is processed using a Fourier transform.

Data Acquisition (^{13}C NMR):

- A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.[\[6\]](#)
- A longer relaxation delay (e.g., 1-2 seconds) is often employed compared to ^1H NMR to ensure proper relaxation of the carbon nuclei.[\[6\]](#)
- Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio.[\[7\]](#)

The logical relationship for assigning the structure based on NMR data is visualized below.

NMR Spectral Assignment for Propyl Propionate.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[\[10\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~2965-2870	C-H Stretch	Alkyl (sp ³ C-H)
~1740	C=O Stretch	Ester Carbonyl
~1180	C-O Stretch	Ester (C-O-C)

Note: Data sourced from NIST WebBook and ChemicalBook.[\[11\]](#)[\[12\]](#)[\[13\]](#)

IR Experimental Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that requires minimal preparation.[\[10\]](#)[\[14\]](#)

- Background Scan: An initial IR spectrum of the clean, empty ATR crystal is recorded as the background. This is subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂, H₂O).[\[10\]](#)
- Sample Application: A small drop of neat **propyl propionate** is placed directly onto the surface of the ATR crystal.
- Data Acquisition: The IR spectrum of the sample is recorded. The instrument measures the absorbance of the evanescent wave that penetrates the sample.[\[10\]](#)
- Cleaning: After analysis, the crystal is carefully cleaned with a suitable solvent (e.g., isopropanol) and dried.[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **propyl propionate** (molar mass 116.16 g/mol), Electron Ionization (EI) is a common technique.

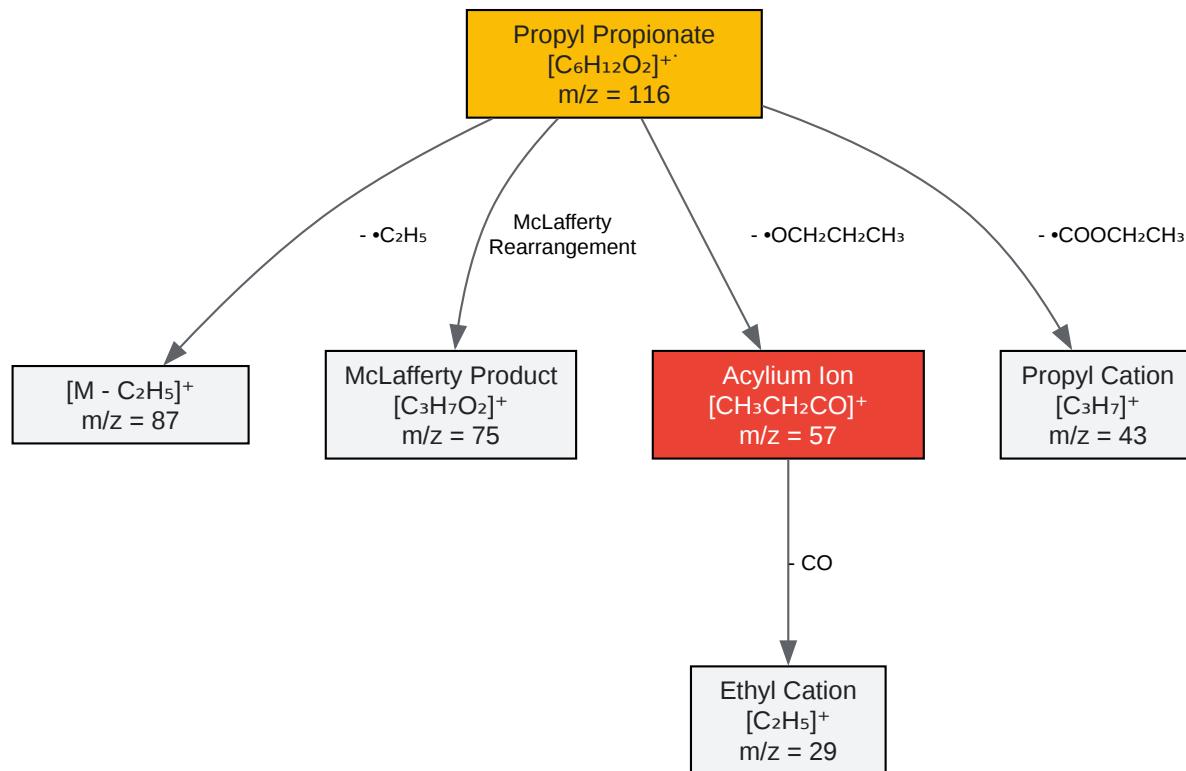
m/z (Mass/Charge)	Proposed Fragment	Identity
116	$[\text{C}_6\text{H}_{12}\text{O}_2]^{+}\cdot$	Molecular Ion ($\text{M}^{+}\cdot$)
87	$[\text{M} - \text{C}_2\text{H}_5]^{+}$	Loss of ethyl radical
75	$[\text{CH}_3\text{CH}_2\text{COO H}_2]^{+}$	McLafferty Rearrangement product
57	$[\text{CH}_3\text{CH}_2\text{CO}]^{+}$	Acylum ion
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^{+}$	Propyl cation
29	$[\text{CH}_3\text{CH}_2]^{+}$	Ethyl cation

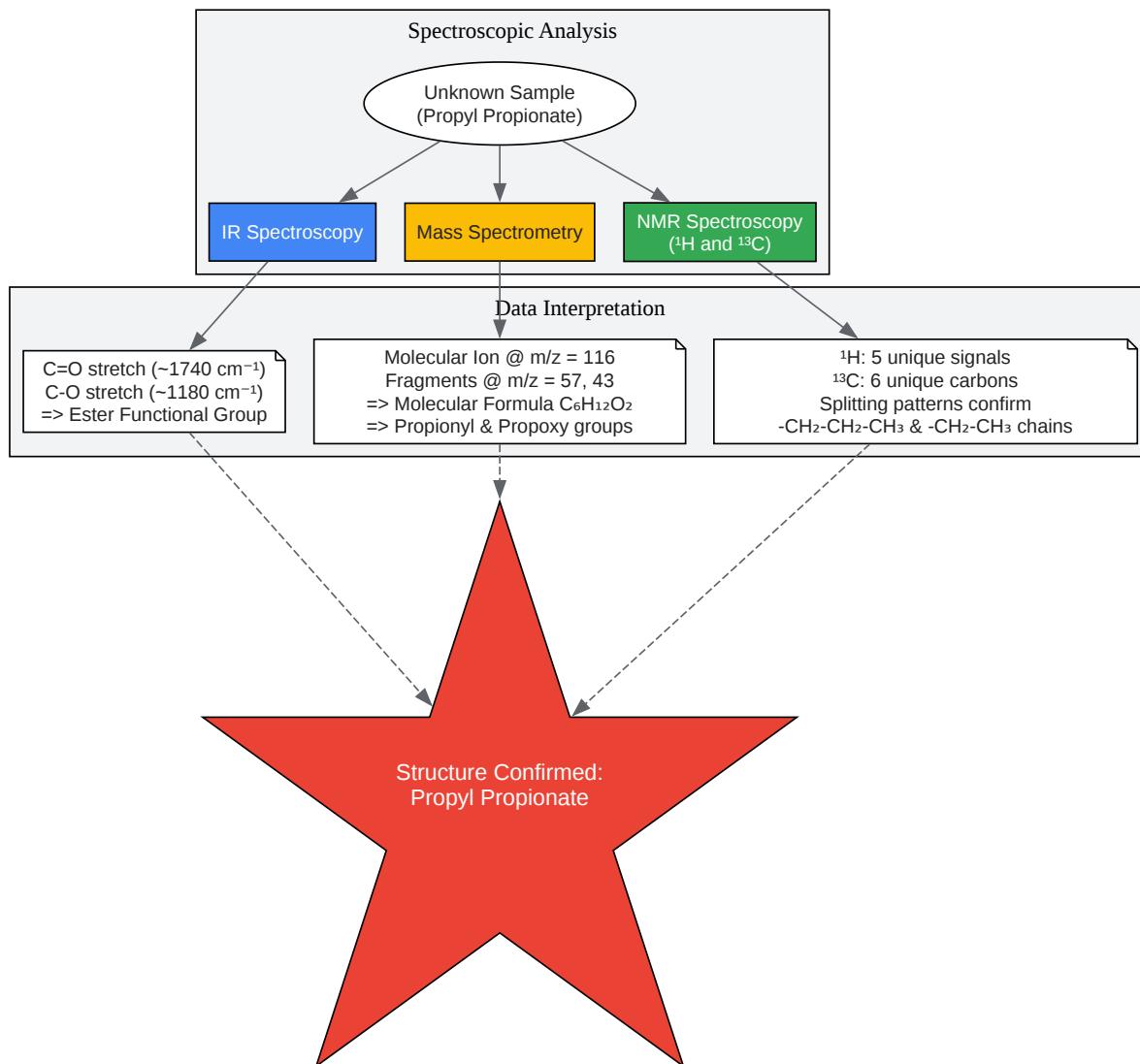
Note: Fragmentation data interpreted from typical ester fragmentation patterns and data from NIST.[\[12\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

MS Experimental Protocol (Electron Ionization)

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.
- Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ($\text{M}^{+}\cdot$).[\[20\]](#)
- Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged ions (fragment ions) and neutral radicals.
- Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[\[21\]](#)
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

The fragmentation pathway is a key logical relationship in interpreting mass spectra.





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